molecular formula C23H17N3O4S2 B3015488 (Z)-3-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865182-49-6

(Z)-3-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B3015488
CAS No.: 865182-49-6
M. Wt: 463.53
InChI Key: PEPTUTOVXKHPMA-BZZOAKBMSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a phenoxy group, a prop-2-yn-1-yl group, a sulfamoyl group, and a benzothiazol-2(3H)-ylidene group . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the molecule .

Scientific Research Applications

Antimicrobial Applications

A study demonstrated the synthesis of new benzamide derivatives, which exhibited significant antimicrobial efficacy. Compounds bearing different bioactive moieties were evaluated for their in vitro antimicrobial properties, showing substantial antibacterial and antifungal activities (Priya et al., 2006).

Antifungal Potentials

Another research focused on synthesizing novel benzamide derivatives, revealing potential antifungal applications. These compounds were synthesized and screened for their antifungal activity, highlighting their potential use in combating fungal infections (Narayana et al., 2004).

Cytotoxicity and Cancer Research

Research into substituted sulfonamide Schiff bases showed promising cytotoxic activity against breast cancer cell lines. These Schiff bases, derived from sulfamoyl benzamides, exhibited excellent cytotoxic activity, suggesting potential applications in chemotherapeutic drug development (Govindaraj et al., 2021).

Applications in Photodynamic Therapy

A study on zinc phthalocyanine derivatives, substituted with benzenesulfonamide Schiff base groups, highlighted their suitability for photodynamic therapy. These compounds demonstrated effective properties as Type II photosensitizers, potentially useful for treating cancer (Pişkin et al., 2020).

Synthesis of Novel Derivatives

Research has also been conducted on synthesizing novel benzamide derivatives with expected biological activities. These studies focus on creating new compounds that could have various applications in medicinal chemistry (Saeed & Rafique, 2013).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Without specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further developed and optimized .

Properties

IUPAC Name

3-phenoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S2/c1-2-13-26-20-12-11-19(32(24,28)29)15-21(20)31-23(26)25-22(27)16-7-6-10-18(14-16)30-17-8-4-3-5-9-17/h1,3-12,14-15H,13H2,(H2,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPTUTOVXKHPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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